(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone
Description
The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone features a pyridazine-imidazole core linked to a piperazine ring and a 2-fluorophenyl ketone (Figure 1). The pyridazine-imidazole moiety contributes to hydrogen bonding and π-π stacking interactions, while the 2-fluorophenyl group enhances lipophilicity and metabolic stability. Piperazine serves as a flexible spacer, enabling optimal orientation for target binding.
Properties
IUPAC Name |
(2-fluorophenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O/c19-15-4-2-1-3-14(15)18(26)24-11-9-23(10-12-24)16-5-6-17(22-21-16)25-8-7-20-13-25/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWUFFLYYDXAAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes several key functional groups:
- Imidazole ring : Known for its role in various biological processes.
- Pyridazine ring : Often associated with pharmacological properties.
- Piperazine moiety : Commonly found in many drugs, enhancing binding affinity and selectivity.
- Fluorophenyl group : Contributes to the lipophilicity and bioavailability of the compound.
The molecular formula is with a molecular weight of approximately 368.8 g/mol.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures may exhibit a range of biological activities, including:
- Antitumor activity
- Antimicrobial properties
- Anticonvulsant effects
Structure-Activity Relationship (SAR)
The biological activity of this compound can be predicted using SAR models. The presence of specific substituents on the rings significantly influences its pharmacological properties. For instance, modifications to the piperazine or imidazole rings can enhance cytotoxicity against cancer cell lines or improve selectivity for certain receptors.
Antitumor Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that related compounds showed IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor growth.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 2.5 | Enzyme inhibition |
| Compound B | MCF7 | 3.0 | Receptor modulation |
Antimicrobial Properties
Another study focused on the antimicrobial activity of similar compounds, revealing effectiveness against both Gram-positive and Gram-negative bacteria. The imidazole and pyridazine rings were identified as critical for this activity, as they facilitate interaction with bacterial enzymes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
The proposed mechanism involves the interaction of the compound with specific biological targets:
- Enzyme Inhibition : The imidazole ring may act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Receptor Modulation : The piperazine moiety enhances binding affinity to various receptors, potentially modulating signaling pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Data Table: Structural Features of Target and Analogs
Key Structural Variations and Implications
Heterocyclic Core Modifications
- Thieno[3,2-c]pyrazole (): The thiophene-containing core increases aromatic surface area, favoring hydrophobic interactions but reducing solubility compared to pyridazine .
Piperazine Substituents
- Ethyl-linked substituents () extend the molecule’s length, possibly improving reach to distal receptor regions .
Aromatic Group Effects
Q & A
Basic: What are the key synthetic pathways for this compound, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions, starting with coupling pyridazine and imidazole moieties to a piperazine core, followed by fluorophenyl ketone conjugation. Critical steps include:
- Nucleophilic substitution to attach the imidazole ring to pyridazine .
- Piperazine functionalization via coupling reactions, often using carbodiimide-based reagents .
- Final ketone formation through Friedel-Crafts acylation or palladium-catalyzed cross-coupling .
Intermediates are characterized via ¹H/¹³C NMR (to confirm regioselectivity), mass spectrometry (for molecular weight validation), and HPLC (to assess purity >95%) .
Basic: Which spectroscopic techniques confirm the compound’s structure?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, distinguishing imidazole (δ 7.5–8.5 ppm) and fluorophenyl (δ 7.0–7.4 ppm) signals .
- X-ray Crystallography : Resolves 3D conformation, critical for validating piperazine ring puckering and torsion angles .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ at m/z 410.1542) .
Advanced: How can reaction conditions be optimized to enhance synthetic yield?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalyst Screening : Pd(PPh₃)₄ enhances cross-coupling efficiency for pyridazine-imidazole conjugation .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acylation steps .
Yield tracking via HPLC-MS and TLC at each step ensures reproducibility .
Advanced: How to resolve contradictions in reported biological activity data?
- Cross-Assay Validation : Compare IC₅₀ values across multiple assays (e.g., tubulin polymerization vs. cytotoxicity) to identify context-dependent effects .
- SAR Analysis : Systematically vary substituents (e.g., fluorophenyl vs. chlorophenyl) to isolate structure-activity trends .
- Computational Validation : Molecular docking can reconcile discrepancies by predicting binding affinity variations across protein isoforms .
Advanced: How do molecular docking studies elucidate this compound’s mechanism?
- Target Identification : Docking into tubulin’s colchicine site reveals hydrophobic interactions with β-tubulin’s T7 loop .
- Binding Mode Analysis : Imidazole and fluorophenyl groups form hydrogen bonds with Thr179 and Asn258 residues, respectively .
- Dynamic Simulations : Molecular dynamics (MD) assess stability of the ligand-protein complex over 100 ns trajectories .
Basic: What role does the piperazine moiety play in pharmacological activity?
- Bioavailability : Piperazine enhances solubility via protonation at physiological pH .
- Target Engagement : The moiety acts as a spacer, positioning the fluorophenyl and imidazole groups for optimal receptor interactions .
Advanced: What in vitro assays are suitable for assessing bioactivity?
- Tubulin Polymerization Assay : Quantifies inhibition via turbidity measurements at 350 nm .
- Cell Migration Assay : Scratch wound healing models (e.g., in MDA-MB-231 cells) evaluate anti-metastatic potential .
- Cytotoxicity Screening : MTT assays using cancer cell lines (e.g., PC-3, HeLa) determine IC₅₀ values .
Basic: How is purity assessed during synthesis?
- HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities <0.5% .
- Elemental Analysis : Validates C, H, N, F content within ±0.3% of theoretical values .
Advanced: How to design derivatives for improved selectivity?
- Substituent Modulation : Replace 2-fluorophenyl with 3-trifluoromethyl groups to enhance hydrophobic interactions .
- Scaffold Hopping : Substitute pyridazine with pyrimidine to reduce off-target kinase binding .
- Prodrug Strategies : Introduce ester groups to improve blood-brain barrier penetration .
Advanced: Which computational tools predict target interactions?
- Molecular Docking : AutoDock Vina or Glide screens against Protein Data Bank (PDB) targets (e.g., 1SA0 for tubulin) .
- Pharmacophore Modeling : Phase (Schrödinger) identifies essential features (e.g., hydrogen bond acceptors) .
- ADMET Prediction : SwissADME forecasts pharmacokinetic properties (e.g., logP = 2.8, BBB permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
